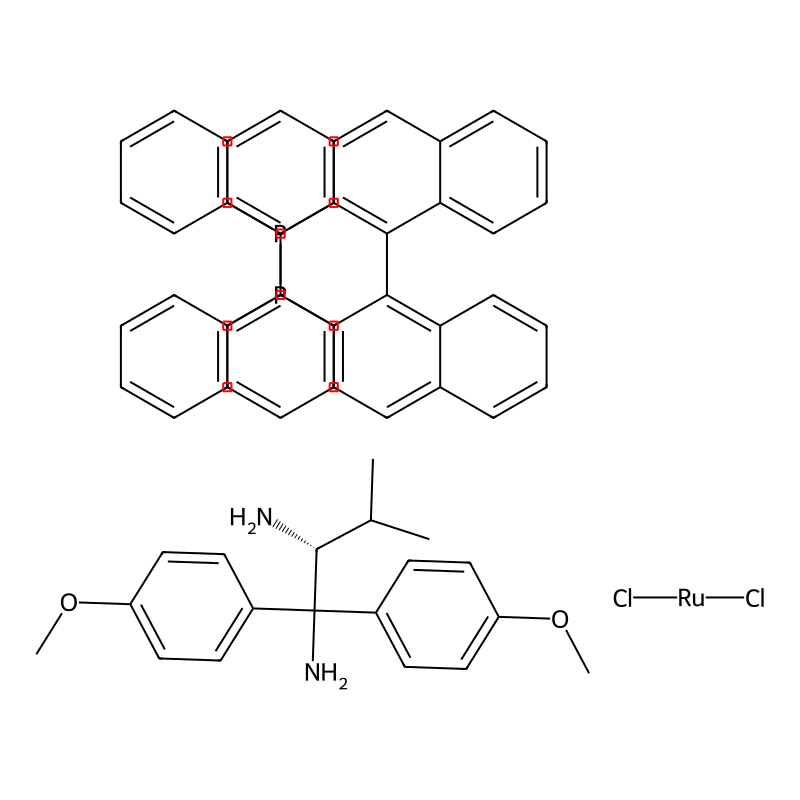(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Catalysis
The combination of ruthenium metal center and the surrounding phosphine ligands suggests possible catalytic activity. Ruthenium complexes are known catalysts for various organic transformations, including hydrogenation, hydroformylation, and olefin metathesis . The specific design of this molecule, with its bulky substituents, could influence its catalytic behavior in terms of substrate selectivity and reaction rates. Research could explore its potential for catalyzing specific reactions of interest.
Asymmetric Catalysis
The presence of the chiral center ((2R) designation) in the diamine ligand introduces the possibility of asymmetric catalysis. In asymmetric catalysis, the catalyst directs the formation of one enantiomer of a product molecule over the other. This molecule's design, with its chiral ligand and metal center, could be investigated for its ability to promote asymmetric transformations in organic synthesis .
Material Science
The bulky organic ligands surrounding the ruthenium center could lead to interesting self-assembly properties. Such molecules can arrange themselves into ordered structures, potentially useful for applications in material science. Research could explore the self-assembly behavior of this molecule and its potential use in the development of functional materials .
Medicinal Chemistry
The ruthenium complex could be investigated for potential applications in medicinal chemistry. Ruthenium complexes have been explored for their antitumor and other biological activities . The design of this molecule, with its organic components, might influence its interaction with biomolecules, making it a candidate for further investigation.
The compound (2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine; dichlororuthenium; [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane is a complex organometallic compound that features both organic and inorganic components. It consists of a chiral diamine backbone with methoxyphenyl substituents, a dichlororuthenium moiety, and a phosphane ligand. This unique structure allows for potential applications in catalysis and biological systems due to its diverse functional groups and stereochemistry.
- Coordination Reactions: The dichlororuthenium center can coordinate with various ligands, enhancing its reactivity.
- Redox Reactions: The presence of ruthenium allows for oxidation-reduction processes, which are crucial in catalysis.
- Ligand Exchange Reactions: The phosphane ligands can undergo substitution reactions, altering the electronic properties of the metal center.
These reactions are significant in catalyzing organic transformations and may also play a role in biological activity.
The biological activity of this compound can be predicted based on its structural features. Compounds with similar structures have shown:
- Anticancer Activity: Organometallic compounds often exhibit cytotoxic effects against cancer cell lines due to their ability to interact with biological macromolecules.
- Enzyme Inhibition: The presence of phosphane ligands may facilitate interactions with enzyme active sites, potentially inhibiting their function.
Computer-aided prediction tools, such as the PASS (Prediction of Activity Spectra for Substances), can provide insights into the potential pharmacological effects and toxicity profiles of this compound .
Synthesis of this complex compound may involve several steps:
- Preparation of the Chiral Diamine: Starting from commercially available precursors, the chiral diamine can be synthesized through amination reactions.
- Formation of Ruthenium Complex: The dichlororuthenium moiety can be introduced via coordination chemistry techniques, where the diamine reacts with a ruthenium precursor.
- Phosphane Ligand Introduction: The diphenylphosphane ligand can be added through ligand exchange methods, allowing for fine-tuning of the electronic properties of the complex.
Each step requires careful control of reaction conditions to ensure high yields and purity.
This compound has potential applications in various fields:
- Catalysis: Its organometallic nature makes it suitable for catalytic processes in organic synthesis.
- Medicinal Chemistry: Due to its predicted biological activity, it could be explored as a lead compound in drug development.
- Material Science: The unique properties of this compound may allow it to be used in developing new materials with specific electronic or optical characteristics.
Interaction studies are crucial for understanding how this compound behaves in biological systems. These studies may include:
- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
- Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
Such studies will help elucidate the mechanism of action and therapeutic potential.
Several compounds share similar structural features or functionalities with the target compound. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,1-Bis(4-methoxyphenyl)ethane-1,2-diamine | Similar diamine structure | Lacks metal coordination |
| Dichlororuthenium(II) Complexes | Organometallic nature | Varying ligands lead to different reactivities |
| Diphenylphosphane Derivatives | Phosphane functional group | Varying steric and electronic properties |
These compounds highlight the uniqueness of the target compound due to its specific combination of a chiral diamine framework, ruthenium coordination, and phosphane ligands, making it a subject of interest for further research in both synthetic chemistry and biological applications.







